molecular formula C16H20ClN3O3S2 B2961873 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1189650-60-9

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2961873
CAS RN: 1189650-60-9
M. Wt: 401.92
InChI Key: AZAUMIYHAROFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H20ClN3O3S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Evaluation

Research has demonstrated the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, highlighting the potential of related compounds in antimicrobial applications. The creation of these compounds involved complex synthetic routes, resulting in structures that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). This suggests that derivatives like "N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride" could be explored for their antimicrobial properties.

Molecular Docking and In Vitro Screening

The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were conducted to evaluate their antimicrobial and antioxidant activities. This research provides a foundation for understanding the interaction mechanisms of similar compounds with biological targets, offering insights into their potential therapeutic applications (Flefel et al., 2018).

Synthesis of Novel Heterocycles

Another study focused on the synthesis of novel heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm. This research underscores the versatility of thiadiazole derivatives in synthesizing compounds with potential agricultural applications (Fadda et al., 2017).

Biological Activities

The exploration of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities reveals the potential of these compounds in medical and pharmaceutical research. The study highlighted the cytotoxic effects of certain compounds against human cell lines, indicating their relevance in developing therapeutic agents (Riyadh, 2011).

properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2.ClH/c1-3-19-8-7-13-14(10-19)23-16(17-13)18-15(20)11-5-4-6-12(9-11)24(2,21)22;/h4-6,9H,3,7-8,10H2,1-2H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAUMIYHAROFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.